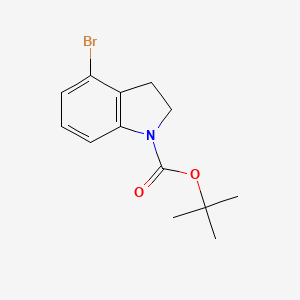

tert-Butyl 4-bromoindoline-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 4-bromoindoline-1-carboxylate” is a chemical compound with the molecular formula C13H16BrNO2 . It is used in research and has a CAS number of 885272-46-8 .

Synthesis Analysis

The synthesis of “tert-Butyl 4-bromoindoline-1-carboxylate” involves a mixture of 4-bromoindoline and (Boc)2O in MeCN. The mixture is stirred at room temperature overnight. After evaporation, the residue is dissolved in ethyl acetate, washed with water and brine. The organic layer is concentrated and purified by column chromatography on silica gel to give the product .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-bromoindoline-1-carboxylate” has been characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . The molecular structure was optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level .Physical And Chemical Properties Analysis

“tert-Butyl 4-bromoindoline-1-carboxylate” has a molecular weight of 298.18 g/mol . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.29, indicating its lipophilicity . It is soluble, with a solubility of 0.0386 mg/ml .Applications De Recherche Scientifique

Synthesis of Complex Molecules : It's used in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan, which is an important step in the synthesis of complex molecules (Padwa, Brodney, & Lynch, 2003).

Drug Development : The compound plays a role in the synthesis of unnatural amino acid derivatives, specifically in the creation of Triazolylalanine analogues, indicating its potential in drug discovery and design (Patil & Luzzio, 2017).

Chemical Transformations : It's involved in anionic cascade recyclizations, like the transformation of pyrazolo[5,1-c][1,2,4]triazines to various triazine systems, showing its utility in chemical synthesis and transformations (Ivanov, 2020).

Tumor Treatment : A derivative, tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate, is used in the treatment of tumor viruses and the synthesis of CDK9 inhibitors and Ibrutinib, highlighting its significance in oncology (Hu et al., 2019).

Marine Drug Synthesis : This compound is involved in the synthesis of marine drugs, such as the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Thymidylate Synthase Inhibition : It's used in the synthesis of quinazoline antifolates inhibiting thymidylate synthase, which has implications in cancer therapy (Pawełczak et al., 1989).

Chemical Reactions and Synthesis : tert-Butyl 4-bromoindoline-1-carboxylate derivatives are used in various chemical reactions, like the synthesis of vinyl compounds and their further transformations (Moskalenko & Boev, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Indoline derivatives are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

N-Boc-4-bromoindoline is a chemically protected form of 4-bromoindoline. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amine functionality during reaction sequences until it is removed in the final steps. The exact mode of action of N-Boc-4-bromoindoline would depend on the specific biological target it interacts with .

Biochemical Pathways

Indoline derivatives are often involved in a wide range of biological processes, including signal transduction, enzymatic reactions, and cellular metabolism .

Pharmacokinetics

The boc group can generally enhance the lipophilicity of a compound, potentially influencing its absorption and distribution .

Result of Action

Indoline derivatives can have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, depending on their specific functional groups .

Action Environment

The action, efficacy, and stability of N-Boc-4-bromoindoline can be influenced by various environmental factors, including pH, temperature, and the presence of other biological molecules. The Boc group is stable under a wide range of conditions but can be removed under acidic conditions .

Propriétés

IUPAC Name |

tert-butyl 4-bromo-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZIJTYKDFFQDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680182 |

Source

|

| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885272-46-8 |

Source

|

| Record name | 1,1-Dimethylethyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)